N-(4-nitrophenyl)phthalimide

Hypolipidemic activity Triglyceride reduction N‑arylphthalimide SAR

N-(4-Nitrophenyl)phthalimide delivers 39% triglyceride reduction in hypolipidemic models—surpassing ortho-nitro (31%) and meta-nitro (35%) isomers. Its 50% HDL-cholesterol elevation benchmark is distinct from 2-nitro (40%) and 4-bromo (45%) analogs, enabling precise reverse cholesterol transport studies. The para-nitro configuration provides a lower melting point (191–192 °C) than the ortho isomer, simplifying purification. Also serves as a regiochemically defined intermediate for monoazo disperse dyes. Regioisomer substitution is not permissible—the para-nitro position is essential for reproducible biological activity.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 31604-39-4
Cat. No. B1295009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-nitrophenyl)phthalimide
CAS31604-39-4
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H8N2O4/c17-13-11-3-1-2-4-12(11)14(18)15(13)9-5-7-10(8-6-9)16(19)20/h1-8H
InChIKeyPHBJJKVNDZUAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Nitrophenyl)phthalimide (CAS 31604-39-4) Procurement & Specification Reference


N-(4-Nitrophenyl)phthalimide (CAS 31604-39-4, C14H8N2O4, MW 268.22) is a phthalimide derivative bearing a para‑nitro substituent on the N‑phenyl ring [1]. It appears as a pale yellow to light brown crystalline powder with a melting point of 191–192 °C and predicted density of 1.501 g/cm³ . The compound serves as a versatile intermediate in organic synthesis, medicinal chemistry, and materials science, notably as a building block for pharmaceuticals and dyes .

Why Generic Phthalimide or Simple N‑Phenyl Substitutes Cannot Replace N-(4-Nitrophenyl)phthalimide in Critical Applications


In‑class substitution among N‑arylphthalimides is not permissible because the position and electronic nature of the aryl substituent profoundly alter both biological activity and physicochemical properties. Direct head‑to‑head studies in hypolipidemic and anti‑inflammatory models demonstrate that N‑(4‑nitrophenyl)phthalimide exhibits a distinct efficacy profile compared to its regioisomers (2‑ and 3‑nitro) and to the unsubstituted N‑phenyl analog, with triglyceride‑lowering potency varying by up to 15 percentage points and HDL‑cholesterol elevation differing by 5–11 percentage points across closely related structures [1]. Similarly, the para‑nitro group imparts a significantly lower melting point than both the ortho‑nitro isomer and 4‑nitrophthalimide, directly affecting purification and formulation . These quantitative differences preclude simple interchange and necessitate compound‑specific procurement for reproducible results.

Quantitative Differentiation of N-(4-Nitrophenyl)phthalimide Against In‑Class Comparators


Triglyceride Lowering: N‑(4‑Nitrophenyl)phthalimide Outperforms 2‑ and 3‑Nitro Isomers in Hypolipidemic Efficacy

In a direct comparative study of N‑arylphthalimide derivatives administered to male Swiss mice at 20 mg kg⁻¹ day⁻¹ for 7 days, N‑(4‑nitrophenyl)phthalimide reduced plasma triglyceride levels by 39% compared to the control group. This exceeds the triglyceride‑lowering effect of N‑(2‑nitrophenyl)phthalimide (35%) and N‑(3‑nitrophenyl)phthalimide (31%) under identical experimental conditions [1].

Hypolipidemic activity Triglyceride reduction N‑arylphthalimide SAR

HDL‑Cholesterol Elevation: N‑(4‑Nitrophenyl)phthalimide Achieves 50% Increase, Surpassing N‑Phenyl and 2‑Nitro Analogs

In the same in vivo study, N‑(4‑nitrophenyl)phthalimide elevated plasma HDL‑cholesterol levels by 50% relative to control, a value that is 10 percentage points higher than the 40% increase observed for N‑(2‑nitrophenyl)phthalimide and 5 percentage points higher than N‑(4‑bromophenyl)phthalimide (45%). The 3‑nitro isomer (54%) and the 4‑methylthio derivative (65%) showed even higher increases, but the 4‑nitro compound remains distinct from the 2‑nitro and 4‑bromo counterparts [1].

HDL-cholesterol Hypolipidemic activity N‑arylphthalimide

Anti‑Inflammatory Activity: N‑(4‑Nitrophenyl)phthalimide Reduces Carrageenan‑Induced Edema by 21%, Differentiated from 3‑Nitro and 4‑Methylthio Analogs

Acute anti‑inflammatory assessment via the carrageenan‑induced paw edema model revealed that N‑(4‑nitrophenyl)phthalimide reduced edema by 21% compared to control. This effect is lower than the 26% reduction produced by N‑(3‑nitrophenyl)phthalimide but exceeds the 20% reduction achieved by N‑(4‑methylthiophenyl)phthalimide and the 22% reduction of N‑(4‑bromophenyl)phthalimide [1].

Anti‑inflammatory activity Carrageenan‑induced edema N‑arylphthalimide

Physical Property Differentiation: Melting Point of 191–192 °C Enables Distinction from 4‑Nitrophthalimide (200–204 °C) and N‑(2‑Nitrophenyl)phthalimide (>200 °C)

N‑(4‑nitrophenyl)phthalimide exhibits a melting point of 191–192 °C . This is approximately 9–13 °C lower than 4‑nitrophthalimide (200–204 °C) and at least 8 °C lower than N‑(2‑nitrophenyl)phthalimide (reported >200 °C) . The distinct melting range provides a practical means for identity confirmation and purity assessment during procurement and quality control.

Melting point Physical characterization Purity assessment

High‑Value Application Scenarios for N‑(4‑Nitrophenyl)phthalimide Procurement


Development of Para‑Nitro‑Optimized Hypolipidemic Agents

N‑(4‑nitrophenyl)phthalimide is the preferred starting material for synthesizing hypolipidemic candidates when triglyceride‑lowering activity exceeding 35% is required. As demonstrated in direct comparisons, the para‑nitro substitution yields 39% triglyceride reduction—superior to the 31–35% achieved by ortho‑ and meta‑nitro isomers [1]. This quantitative advantage supports structure‑activity relationship studies targeting dyslipidemia and metabolic syndrome.

Benchmarking HDL‑Cholesterol Modulation in Phthalimide‑Based Drug Discovery

For programs investigating the atheroprotective potential of N‑arylphthalimides, N‑(4‑nitrophenyl)phthalimide provides a defined 50% HDL‑cholesterol elevation benchmark. This value is distinct from the 40% elevation of the 2‑nitro analog and the 45% elevation of the 4‑bromo analog, allowing researchers to select the para‑nitro compound as a specific probe for studying reverse cholesterol transport mechanisms [1].

Synthesis of Regio‑Controlled Disperse Dyes and Pigments

N‑(4‑nitrophenyl)phthalimide serves as a key intermediate for monoazo disperse dyes where the para‑nitrophenyl moiety directs electronic properties and color characteristics [1]. Its use ensures regiochemical fidelity in dye structures, as highlighted in patents describing nitrophenyl‑containing homophthalimide dyes with specific greenish‑yellow to orange shades and good fastness on polyester and cellulose acetate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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